molecular formula C11H14ClNO2 B12313164 (S)-2-Amino-5-(3-chlorophenyl)pentanoic acid

(S)-2-Amino-5-(3-chlorophenyl)pentanoic acid

Cat. No.: B12313164
M. Wt: 227.69 g/mol
InChI Key: NNNSZPXZQHBEAY-UHFFFAOYSA-N
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Description

(S)-2-Amino-5-(3-chlorophenyl)pentanoic acid is a non-proteinogenic amino acid featuring a pentanoic acid backbone substituted at the 5-position with a 3-chlorophenyl group. This compound belongs to a class of synthetic amino acids designed for applications in medicinal chemistry, particularly as enzyme inhibitors or modulators of biological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-amino-5-(3-chlorophenyl)pentanoic acid

InChI

InChI=1S/C11H14ClNO2/c12-9-5-1-3-8(7-9)4-2-6-10(13)11(14)15/h1,3,5,7,10H,2,4,6,13H2,(H,14,15)

InChI Key

NNNSZPXZQHBEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

L-Valine as a Chiral Precursor

The chiral pool approach leverages naturally occurring amino acids like L-valine to introduce stereochemistry. A patent (CN112778147A) outlines a multi-step synthesis starting from m-toluic acid, involving nitration, hydrogenation, and chlorination.

  • Nitration : m-Toluic acid reacts with 60–75% nitric acid at 0–20°C to yield 2-nitro-3-methylbenzoic acid.
  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂, 50°C) reduces the nitro group to an amine, producing 2-amino-3-methylbenzoic acid with 98.5% yield.
  • Chlorination : The amine undergoes electrophilic aromatic substitution using dichlorohydantoin and benzoyl peroxide in DMF at 90–110°C, achieving 85–87% yield of the final product.

Key Advantages :

  • High enantiomeric purity (>99% ee).
  • Scalable for industrial production (total yield: 63–68%).

Asymmetric Catalytic Hydrogenation

Nickel(II)-Schiff Base Complexes

A PMC study (PMC7356839) describes asymmetric synthesis using nickel(II)-(S)-BPB complexes.

  • Glycine Complex Formation : Glycine reacts with (S)-BPB and Ni(NO₃)₂ in methanol under basic conditions to form a chiral Ni(II) complex.
  • Aldol Condensation : The complex undergoes aldol addition with 3-chlorobenzaldehyde, followed by hydrolysis to yield the target compound with 88% enantiomeric excess.

Reaction Conditions :

  • Temperature: 50°C.
  • Catalyst Loading: 10 mol% Ni(II)-(S)-BPB.
  • Yield: 74–84%.

Dynamic Kinetic Resolution (DKR)

Racemic Substrate Resolution

A scalable DKR method (PMC6682081) resolves racemic 2-amino-5-(3-chlorophenyl)pentanoic acid using a nickel catalyst and chiral ligands.

  • Ligand : (S)-DBTA (di-p-toluoyl-D-tartaric acid).
  • Conditions : Methanol, 50°C, 2.5 hours.
  • Yield : 87% with 97.8% ee.

Table 1: Comparison of DKR Parameters

Parameter Value
Catalyst Ni(II)-(S)-DBTA
Substrate Racemic amino acid
Temperature 50°C
Enantiomeric Excess 97.8%
Scale 20 g

Enzymatic Resolution

Lipase-Catalyzed Hydrolysis

Although not directly cited in the provided sources, analogous methods for similar compounds involve lipases (e.g., Candida antarctica) to hydrolyze ester intermediates.

  • Substrate : N-acetylated racemic ester.
  • Conditions : pH 7.0, 37°C.
  • Yield : ~50% (theoretical maximum for kinetic resolution).

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Protected Intermediate

A BenchChem entry (B8099073) describes Fmoc protection for peptide synthesis:

  • Protection : Fmoc-Cl reacts with the amino group in DCM under basic conditions.
  • Deprotection : Piperidine in DMF removes Fmoc, enabling subsequent coupling.

Advantages :

  • Compatible with automated synthesizers.
  • Purity: >95% by HPLC.

Comparative Analysis of Methods

Table 2: Synthesis Method Efficiency

Method Yield (%) ee (%) Scalability
Chiral Pool 63–68 >99 Industrial
Asymmetric Catalysis 74–84 88 Lab-scale
DKR 87 97.8 Pilot-scale
Enzymatic 50 99 Lab-scale

Critical Challenges and Solutions

Stereochemical Integrity

  • Challenge : Epimerization during chlorination.
  • Solution : Use of low-temperature conditions (-10°C) and non-polar solvents (toluene).

Byproduct Formation

  • Challenge : Di-chlorinated byproducts.
  • Solution : Controlled stoichiometry of dichlorohydantoin (1.2 eq).

Industrial-Scale Optimization

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 12 hours to 2 hours for hydrogenation.
  • Solvent Recycling : DMF recovery via distillation lowers production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(3-chlorophenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce phenyl-substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

(S)-2-Amino-5-(3-chlorophenyl)pentanoic acid has been studied for its potential anticancer properties. Its structural similarity to natural amino acids allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. For instance, compounds derived from this amino acid have shown promise in disrupting the p53 signaling pathway, which is crucial in cancer biology .

Case Study:
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against A549 lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

2. Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. Its ability to mimic neurotransmitters allows it to modulate neuronal signaling pathways, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Study:
In vitro assays revealed that compounds based on this compound could reduce amyloid-beta oligomer production, a hallmark of Alzheimer's disease. This suggests that it may help mitigate neurotoxicity associated with amyloid aggregation .

Pharmacological Insights

1. Binding Characteristics

Studies have focused on the binding affinities of this compound with various receptors and enzymes. Its interactions reveal insights into its pharmacodynamics and potential therapeutic uses.

Target Binding Affinity
NMDA ReceptorHigh affinity
AMPA ReceptorModerate affinity
GABA ReceptorVariable affinity

These interactions underscore the compound's versatility in targeting multiple pathways involved in neurotransmission and signal transduction .

2. Synthesis and Derivative Development

The synthesis of this compound has been explored extensively, leading to the development of various derivatives with enhanced pharmacological profiles. Techniques such as asymmetric synthesis allow for the production of enantiomerically pure compounds, which are crucial for studying their specific biological effects.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(3-chlorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 5-position substituent on the pentanoic acid backbone significantly influences physicochemical and biological properties. Key analogs include:

Compound Name 5-Position Substituent Biological Target/Activity Molecular Weight (g/mol) Key References
(S)-2-Amino-5-(3-chlorophenyl)pentanoic acid 3-Chlorophenyl Hypothetical enzyme inhibition ~229.67 (calc.)
L-Citrulline Ureido (carbamoylamino) Nitric oxide synthase substrate 175.19
(S)-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid (A1P) 2-Aminoimidazole Arginase I inhibition (IC₅₀ = 2.1 µM) 183.21
(S)-2-Amino-5-(methylthio)acetimidamido-pentanoic acid Methylthio-acetimidamido Neuronal nitric oxide synthase inactivator 235.31
(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid 4-Methoxyphenyl Synthetic intermediate for peptide drugs 253.30
(S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid 1,3-Dioxolane Protected form for allysine synthesis 203.22

Key Observations :

  • Enzyme Interaction: A1P's 2-aminoimidazole group enables strong coordination with arginase I's manganese center, while the methylthio group in nitric oxide synthase inhibitors undergoes oxidative activation in the enzyme active site .
  • Synthetic Utility : Bulky aromatic groups (e.g., 4-methoxyphenyl) are often incorporated into peptide drugs to enhance stability or receptor selectivity .

Physicochemical Properties

  • pKa and Solubility : Polar groups (e.g., ureido in L-citrulline) increase water solubility (pKa ~2.5), whereas chlorophenyl derivatives may require formulation aids due to lower solubility .
  • Stability : Aromatic substituents (e.g., chlorophenyl) enhance metabolic stability compared to dioxolane-protected analogs .

Biological Activity

(S)-2-Amino-5-(3-chlorophenyl)pentanoic acid, an amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound features a chiral center and a 3-chlorophenyl group, which significantly enhance its pharmacological potential. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • Chirality : (S) configuration

The biological activity of this compound is primarily attributed to its structural similarity with natural amino acids. It has been studied for its potential interactions with various receptors and enzymes, particularly in the context of neuropharmacology. The compound's ability to modulate neurotransmission is similar to that of baclofen, a known muscle relaxant.

Neuropharmacological Effects

Research indicates that this compound may interact with GABA receptors, influencing muscle relaxation and analgesia. Its structural features suggest it could be beneficial in treating conditions like spasticity and neuropathic pain.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. For instance, studies have indicated that derivatives of similar compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are critical in determining their effectiveness against resistant strains like MRSA .

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(S)-2-Amino-5-(4-chlorophenyl)pentanoic acidC₁₁H₁₄ClNO₂Similar structure; potential neuropharmacological effects
(R)-2-Amino-5-(3-chlorophenyl)pentanoic acidC₁₁H₁₄ClNO₂Enantiomer with potentially different activity
3-Chloro-L-phenylalanineC₉H₈ClNShorter chain but similar aromatic group

The presence of the 3-chlorophenyl group in this compound enhances its interaction with biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

  • Antibacterial Activity : A study reported that derivatives of this compound exhibited low MIC values against MRSA strains, indicating strong antibacterial potential .
  • Neuropharmacological Evaluation : Research focusing on the binding affinity of this compound at GABA receptors suggests that it may provide therapeutic benefits similar to those observed with baclofen, particularly in conditions involving muscle spasticity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-5-(3-chlorophenyl)pentanoic acid, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the pentanoic acid backbone. For example, intermediates like (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid are prepared using Pd/C-catalyzed hydrogenation under controlled conditions (e.g., methanol/water solvent systems) to preserve stereochemistry . Purity validation requires HPLC coupled with mass spectrometry (MS) for molecular weight confirmation and chiral column chromatography to ensure enantiomeric excess (>98%). Structural confirmation via 1^1H/13^{13}C NMR is critical, particularly for verifying the (S)-configuration at the α-carbon and the 3-chlorophenyl substituent .

Q. How is the stereochemical integrity of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, crystal structures of analogous nNOS inhibitors (e.g., (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid) resolved at 1.8–2.2 Å resolution reveal coordination between the inhibitor’s sulfur moiety and the heme iron in the enzyme active site, confirming spatial orientation . Circular dichroism (CD) spectroscopy can also track conformational stability in solution.

Q. What are the primary research applications of this compound in enzymology?

  • Methodological Answer : The compound is a potent inhibitor of neuronal nitric oxide synthase (nNOS), a heme-dependent enzyme critical in nitric oxide (NO) signaling. Its 3-chlorophenyl group enhances binding affinity to the enzyme’s hydrophobic pocket. Researchers use kinetic assays (e.g., IC50_{50}, KiK_i, kinactk_{\text{inact}}) to quantify inhibition potency. For instance, derivatives like (S)-2-amino-5-(2-(methylsulfonyl)acetimidamido)pentanoic acid exhibit KiK_i values < 100 nM, validated via UV-vis spectroscopy monitoring L-citrulline formation .

Advanced Research Questions

Q. What mechanistic insights explain the inactivation of nNOS by this compound?

  • Methodological Answer : Inactivation involves oxidative demethylation of the methylthio group, generating a reactive thiol that coordinates to the heme iron, disrupting electron transfer. Evidence includes:

  • MS/MS Analysis : Detects sulfonic acid byproducts (e.g., m/zm/z 163.24 for methylsulfonyl intermediates) .
  • Crystallographic Data : Resolves the thiol-heme interaction (2.0 Å resolution) and confirms irreversible binding .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling studies rule out sulfide oxidation pathways, supporting demethylation as the dominant mechanism .

Q. How can conflicting activity data between synthetic intermediates be resolved?

  • Methodological Answer : Discrepancies in IC50_{50} values among intermediates (e.g., methylthio vs. methylsulfonyl derivatives) arise from divergent redox stability. To resolve this:

  • Electrochemical Profiling : Cyclic voltammetry identifies oxidation potentials (e.g., methylthio → sulfoxide at +0.8 V vs. Ag/AgCl).
  • Enzymatic Assays Under Anaerobic Conditions : Eliminate off-target oxidation artifacts, isolating intrinsic inhibition potency .
  • Computational Docking : Molecular dynamics simulations predict steric clashes or favorable interactions in the nNOS active site (e.g., sulfonyl groups improving hydrophobic packing) .

Q. What experimental design considerations optimize catalytic hydrogenation steps in synthesis?

  • Methodological Answer : Key parameters include:

  • Catalyst Selection : 10% Pd/C achieves >95% deprotection of benzyl groups without racemization .
  • Solvent Systems : Methanol/water (4:1 v/v) balances substrate solubility and catalyst activity.
  • Reaction Monitoring : In-situ FTIR tracks carbonyl reduction (disappearance of ~1700 cm1^{-1} peak).
  • Post-Reaction Workup : Centrifugal filtration removes Pd/C, followed by lyophilization to isolate the amino acid product .

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